molecular formula C41H64O13 B147184 Viranamycin A CAS No. 139595-03-2

Viranamycin A

Cat. No. B147184
M. Wt: 764.9 g/mol
InChI Key: FFXNCZHMXIHYJQ-DSRXPEASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viranamycin A is a natural product that belongs to the macrolide class of antibiotics. It was first isolated from the fermentation broth of Streptomyces hygroscopicus var. viridochromogenes in 1981. The compound has a unique structure consisting of a 22-membered macrolactone ring with a disaccharide side chain attached to it. Viranamycin A has been found to possess potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antibacterial and Anticancer Properties

Viranamycin A is primarily recognized for its antibacterial and anticancer properties. It was isolated from the culture broth of Streptomyces sp. and identified as an 18-membered macrolide related to virustomycin A and concanamycin A. The antibiotic capabilities of Viranamycin A include inhibiting the growth of P388 mouse leukemia and KB human squamous-cell-carcinoma cells, highlighting its potential in anticancer research and therapy (Hayakawa et al., 1991).

Tuberculosis Treatment

Viranamycin A is also significant in the treatment of tuberculosis, particularly in multidrug-resistant strains. Research indicates that tuberactinomycins, a family of antibiotics to which Viranamycin A belongs, are effective against Mycobacterium tuberculosis, including multidrug-resistant strains. These antibiotics target the ribosome, contributing to their efficacy in treating such infections (Maus et al., 2005).

Antimicrobial Activity

The compound's structural analysis and its involvement in antimicrobial activity are crucial in understanding its mechanisms. Studies have shown that Viranamycin A and related tuberactinomycins inhibit bacterial protein synthesis by blocking the translocation step of peptide elongation, which is vital for antimicrobial activity (Holm et al., 2016).

Resistance Development and Mechanisms

Understanding the molecular basis for the selectivity of antituberculosis compounds, including Viranamycin A, is crucial for anticipating future resistance development. Studies have identified specific rRNA residues as main determinants for phylogenetic selectivity, which can help predict and combat resistance (Akbergenov et al., 2011).

Role in Antiviral Treatments

Additionally, Viranamycin A exhibits antiviral properties. It has been identified as having inhibitory activity against various RNA and DNA viruses, indicating its potential in antiviral therapy and research (Nakagawa et al., 1980).

properties

CAS RN

139595-03-2

Product Name

Viranamycin A

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

IUPAC Name

(E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20-

InChI Key

FFXNCZHMXIHYJQ-DSRXPEASSA-N

Isomeric SMILES

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O

synonyms

viranamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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